4-AMINO-1H-INDOL-5-OL
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Overview
Description
1H-Indol-5-ol,4-amino- is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their biological activity and are present in various alkaloids, which play crucial roles in cell biology and pharmacology . The compound 1H-Indol-5-ol,4-amino- is particularly interesting due to its unique structure, which includes both an amino group and a hydroxyl group attached to the indole ring.
Mechanism of Action
Target of Action
The primary targets of 1h-Indol-5-ol,4-amino- are multiple receptors to which it binds with high affinity . The indole scaffold is found in many important synthetic drug molecules, making it a valuable treatment option . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
1h-Indol-5-ol,4-amino- interacts with its targets by binding to them, resulting in a variety of changes. For instance, certain indole derivatives have been reported to show inhibitory activity against influenza A . The compound’s interaction with its targets can lead to a range of effects, depending on the specific derivative and the biological context.
Biochemical Pathways
The affected pathways of 1h-Indol-5-ol,4-amino- are diverse, given the broad spectrum of biological activities of indole derivatives . For example, some indole derivatives have been shown to have antiviral activity, suggesting an impact on viral replication pathways . Other derivatives have anti-inflammatory and analgesic activities, indicating an influence on inflammation and pain pathways .
Pharmacokinetics
The broad-spectrum biological activities of indole derivatives suggest that they have favorable adme properties that allow them to reach their targets and exert their effects .
Result of Action
The molecular and cellular effects of 1h-Indol-5-ol,4-amino- action are diverse, reflecting the wide range of biological activities of indole derivatives . For example, certain derivatives have been found to inhibit influenza A, suggesting that they can interfere with viral replication at the molecular level . Other derivatives have anti-inflammatory and analgesic activities, indicating that they can modulate inflammation and pain signaling pathways at the cellular level .
Action Environment
The action, efficacy, and stability of 1h-Indol-5-ol,4-amino- can be influenced by various environmental factors. For instance, the biological activity of indole derivatives can be affected by the presence of other molecules, pH, temperature, and other aspects of the cellular environment . .
Biochemical Analysis
Biochemical Properties
1H-Indol-5-ol,4-amino- is involved in various biochemical reactions. It interacts with multiple enzymes, proteins, and other biomolecules . The indole nucleus in 1H-Indol-5-ol,4-amino- binds with high affinity to multiple receptors, making it a valuable component in the development of new useful derivatives .
Cellular Effects
1H-Indol-5-ol,4-amino- has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, certain indole derivatives have been reported to show inhibitory activity against influenza A .
Molecular Mechanism
The molecular mechanism of action of 1H-Indol-5-ol,4-amino- involves its interactions at the molecular level. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression .
Metabolic Pathways
1H-Indol-5-ol,4-amino- is involved in the metabolism of tryptophan, an essential amino acid . It interacts with various enzymes and cofactors, and may affect metabolic flux or metabolite levels .
Preparation Methods
The synthesis of 1H-Indol-5-ol,4-amino- can be achieved through several synthetic routes. One common method involves the condensation of phenylhydrazine with cyclohexanedione derivatives, followed by further functionalization to introduce the amino and hydroxyl groups . Industrial production methods often utilize catalytic processes to enhance yield and efficiency. For example, the use of praseodymium-catalyzed aerobic dehydrogenative aromatization has shown high catalytic activity under mild conditions .
Chemical Reactions Analysis
1H-Indol-5-ol,4-amino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures, which are important intermediates in many synthetic pathways.
Reduction: Reduction reactions can convert the compound into more saturated derivatives, often using reagents like sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Major products formed from these reactions include various substituted indoles, which have significant applications in pharmaceuticals and agrochemicals.
Scientific Research Applications
1H-Indol-5-ol,4-amino- has a wide range of applications in scientific research:
Comparison with Similar Compounds
1H-Indol-5-ol,4-amino- can be compared with other indole derivatives such as:
5-Hydroxyindole: Similar in structure but lacks the amino group, leading to different biological activities.
1H-Indol-5-amine: Contains an amino group but lacks the hydroxyl group, affecting its reactivity and applications.
The presence of both amino and hydroxyl groups in 1H-Indol-5-ol,4-amino- makes it unique and versatile for various chemical and biological applications.
Conclusion
1H-Indol-5-ol,4-amino- is a fascinating compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and a promising candidate for therapeutic applications.
Properties
IUPAC Name |
4-amino-1H-indol-5-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c9-8-5-3-4-10-6(5)1-2-7(8)11/h1-4,10-11H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXWBHNPVJWQEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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